8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a tri-functionalized aromatic ring (4-chloro-3-fluoro-5-methoxyphenyl). This structure combines a rigid spirocyclic framework with halogen and methoxy substituents, which are known to modulate electronic properties, lipophilicity, and bioactivity. The chloro and fluoro groups enhance metabolic stability, while the methoxy group may improve solubility, making it a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C14H17ClFNO3 |
|---|---|
Molecular Weight |
301.74 g/mol |
IUPAC Name |
8-(4-chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(16)13(12)15)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3 |
InChI Key |
JVPGBLYACFLXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically follows a multi-step route involving:
- Construction of the 1,4-dioxa-8-azaspiro[4.5]decane core.
- Functionalization of the phenyl ring with chloro, fluoro, and methoxy substituents.
- Coupling of the substituted phenyl moiety to the spirocyclic scaffold.
The key synthetic challenge lies in the selective installation of halogen substituents (Cl and F) and the methoxy group on the aromatic ring, and the formation of the spirocyclic amine-ether structure without compromising the substituents.
Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is commonly prepared by cyclization reactions involving piperidine derivatives protected or modified with ethylene glycol units to form the dioxane ring.
- Starting Materials: 4-piperidone derivatives are often used as precursors. The piperidone nitrogen is protected or functionalized to enable subsequent spirocyclization.
- Cyclization: The formation of the spirocyclic system is achieved by intramolecular nucleophilic substitution or condensation reactions, often catalyzed by acids such as para-toluenesulfonic acid (PTSA) to promote ring closure.
- Protecting Groups: Ethylene ketal or acetal protecting groups are used on the piperidone to facilitate the formation of the dioxa ring system.
This synthetic approach is supported by patent literature describing substituted 1,4-dioxa-8-azaspiro[4.5]decane compounds and their preparation methods, where sodium hydride and PTSA are used as reagents and catalysts in key steps of the process.
Coupling of the Substituted Phenyl Group to the Spirocyclic Core
The final step involves linking the substituted phenyl moiety to the spirocyclic amine-ether core, typically through a benzylation reaction:
- Method: The spirocyclic amine is reacted with a benzyl halide or benzophenone derivative bearing the desired substituents under basic or catalytic conditions.
- Reagents: Morpholine or sodium hydride may be used to deprotonate the amine, facilitating nucleophilic attack on the electrophilic aromatic substituent.
- Conditions: The reaction is often carried out under inert atmosphere with controlled temperature to optimize yield and purity.
This step is crucial to maintain the integrity of the halogen substituents and the methoxy group on the aromatic ring.
Representative Preparation Data and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of spirocyclic core | 4-piperidone, ethylene glycol derivatives, PTSA | Acid-catalyzed cyclization, reflux | Protecting groups used to form dioxa ring |
| 2 | Aromatic halogenation | Chlorinating and fluorinating agents | Controlled electrophilic substitution | Regioselective halogenation critical |
| 3 | Methoxylation | Methyl iodide or dimethyl sulfate, base | Mild heating, inert atmosphere | Methylation of hydroxy group |
| 4 | Coupling (benzylation) | Benzyl halide derivative, morpholine or NaH | Room temperature to mild heating | Nucleophilic substitution on aromatic ring |
Research Findings and Optimization Insights
- Catalyst Use: Para-toluenesulfonic acid (PTSA) is effective for promoting spirocyclization, improving yields and purity.
- Base Selection: Sodium hydride is preferred for deprotonation in coupling steps due to its strong basicity and ability to generate reactive nucleophiles.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility and reaction rates.
- Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive halogen substituents.
- Purification: Chromatographic techniques are used to isolate the final compound with high purity (typically >98% confirmed by analytical data).
Summary Table of Preparation Methods
| Preparation Aspect | Key Details |
|---|---|
| Core Scaffold Formation | Acid-catalyzed cyclization of piperidone derivatives with ethylene glycol units |
| Aromatic Substituent Installation | Sequential halogenation (Cl, F) and methoxylation via electrophilic substitution and methylation |
| Coupling Reaction | Nucleophilic benzylation using morpholine or sodium hydride |
| Catalysts and Reagents | PTSA, sodium hydride, methyl iodide/dimethyl sulfate |
| Solvents | DMF, THF, or other polar aprotic solvents |
| Reaction Conditions | Controlled temperature, inert atmosphere, stepwise addition of reagents |
| Purification | Chromatography to achieve >98% purity |
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Electronic Comparisons
- Substituent Effects: Halogens (Cl, F, Br): Increase lipophilicity and metabolic stability. For example, bromo-substituted analogs (e.g., 8-[(3-Bromo-5-fluorophenyl)methyl]-) exhibit higher molecular weights and boiling points compared to methoxy derivatives . Sulfonyl Groups: Introduce polarity and hydrogen-bonding capacity, as seen in 8-((3-Bromo-4-methoxyphenyl)sulfonyl)- derivatives, which may improve target binding specificity .
Biological Activity
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, identified by its CAS number 1960391-60-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 301.74 g/mol. Its unique structure includes a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1960391-60-9 |
| Molecular Formula | C₁₄H₁₇ClFNO₃ |
| Molecular Weight | 301.74 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its interaction with sigma receptors and other pharmacological targets.
Sigma Receptor Binding Affinity
Research indicates that derivatives of dioxa-spiro compounds exhibit significant binding affinity for sigma receptors. For instance, a related compound demonstrated high affinity for σ1 receptors with an inhibition constant and selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This suggests that 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane may also exhibit similar binding characteristics.
Enzyme Inhibition
Compounds with similar frameworks have shown promise as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating Alzheimer's disease and other cognitive disorders . A study reported that certain synthesized compounds exhibited strong inhibitory activity against urease, which is relevant for treating urinary tract infections .
Case Studies
- Radiolabeled Compounds : A study involving the synthesis of radiolabeled derivatives demonstrated their application in imaging studies targeting sigma receptors in vivo. The use of [(18)F]-labeled compounds allowed for detailed biodistribution studies, confirming specific binding to sigma receptors in various tissues .
- Pharmacological Evaluation : Another investigation focused on the biological evaluation of piperidine derivatives revealed that compounds with similar structures had diverse pharmacological activities, including anti-inflammatory and anticancer effects . These findings highlight the potential therapeutic applications of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
